molecular formula C15H9Cl2NOS B2621558 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 339114-93-1

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2621558
CAS No.: 339114-93-1
M. Wt: 322.2
InChI Key: YEUQAGMGGOKKBP-ZSOIEALJSA-N
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Description

Chemical Identity and Structural Elucidation

Systematic Nomenclature and IUPAC Classification

The IUPAC name 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one derives from its benzothiophen-1(3H)-one core, a bicyclic system comprising a benzene ring fused to a thiophene ring with a ketone group at position 1. The substituent at position 3 consists of a methylene bridge (-CH₂-) linked to a 3,4-dichloroanilino group. The numbering prioritizes the ketone oxygen at position 1, followed by the thiophene sulfur at position 2 and the methylene-anilino substituent at position 3.

The term "methylene" in this context denotes a single-bonded CH₂ group connecting the anilino moiety to the benzothiophenone scaffold. This differs from Schiff base structures, which involve double-bonded imine linkages. The absence of stereochemical descriptors (e.g., E/Z) in the name indicates free rotation around the methylene bridge, precluding geometric isomerism under standard conditions.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C₁₅H₁₀Cl₂NO₂S , calculated as follows:

  • Benzothiophen-1(3H)-one core : C₇H₅OS
  • Methylene bridge (-CH₂-) : C₁H₂
  • 3,4-Dichloroanilino group : C₆H₄Cl₂N

The compound’s molecular weight is 348.23 g/mol , with contributions from chlorine (20.3%), sulfur (9.2%), and oxygen (9.2%). Despite the presence of a planar benzothiophenone system, the methylene-anilino substituent introduces conformational flexibility. No chiral centers or stereogenic axes are present, eliminating enantiomeric or diastereomeric forms.

Table 1: Molecular Composition Comparison
Compound Molecular Formula Molecular Weight (g/mol)
This compound C₁₅H₁₀Cl₂NO₂S 348.23
N-(1-Benzothiophen-3-ylmethyl)-3,4-dichloroaniline C₁₅H₁₁Cl₂NS 308.22

Comparative Analysis of Structural Analogues

A key structural analogue, N-(1-benzothiophen-3-ylmethyl)-3,4-dichloroaniline (C₁₅H₁₁Cl₂NS), shares the benzothiophene and 3,4-dichloroaniline motifs but differs in substituent connectivity. In the analogue, the anilino nitrogen is bonded to a benzothiophen-3-ylmethyl group (-CH₂-C₇H₅S), whereas the target compound features a ketone at position 1 and a methylene-anilino group at position 3.

Key Structural Differences:
  • Functional Groups : The target compound’s ketone introduces electrophilic character, enhancing reactivity toward nucleophiles, whereas the analogue’s methylene linkage favors hydrophobic interactions.
  • Electronic Effects : The electron-withdrawing ketone in the target compound reduces electron density on the benzothiophene ring, contrasting with the electron-donating methylene group in the analogue.
  • Conformational Flexibility : The methylene bridge in both compounds permits rotation, but the ketone in the target compound imposes greater planarity on the benzothiophenone system.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NOS/c16-12-6-5-9(7-13(12)17)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCWPGGPJIDVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801164510
Record name 3-[[(3,4-Dichlorophenyl)amino]methylene]benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339114-93-1
Record name 3-[[(3,4-Dichlorophenyl)amino]methylene]benzo[c]thiophen-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801164510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the reaction of 3,4-dichloroaniline with a suitable benzothiophene derivative. One common method involves the condensation of 3,4-dichloroaniline with 2-benzothiophen-1(3H)-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds for Comparison

3-{[3-(Trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one (CAS: 338954-41-9) Core Structure: Benzothiophenone. Substituent: 3-Trifluoromethylanilino. Properties: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dichloro analog. This substitution is common in agrochemicals and pharmaceuticals due to its electron-withdrawing and steric effects .

3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one Core Structure: Benzofuran. Substituent: 3,4-Dimethylanilino. Properties: The benzofuran core reduces aromaticity compared to benzothiophenone, altering electronic conjugation. Methyl groups on the anilino ring increase steric bulk but decrease electrophilicity relative to chloro substituents .

1-[2-(3,4-Dichloroanilino)anilino]-3-(2-methoxy-3-pyridyl)amino-4,6-dinitrobenzene (5d) Core Structure: Nitrobenzene with pyridyl and dichloroanilino substituents. The dichloroanilino group here mirrors that in the target compound but within a distinct scaffold .

Research Findings

  • Electronic Effects: The dichloro substituent in the target compound increases electron deficiency at the benzothiophenone core, enhancing reactivity in nucleophilic aromatic substitution compared to methyl or trifluoromethyl analogs .
  • Biological Activity: Compounds with dichloroanilino groups (e.g., 5d) show activity in kinase inhibition assays, suggesting the target compound may share similar mechanisms .
  • Solubility : The trifluoromethyl analog (CAS: 338954-41-9) exhibits higher logP values (~3.5) than the dichloro derivative, indicating better membrane permeability but lower aqueous solubility .

Biological Activity

3-[(3,4-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is a synthetic compound that belongs to the class of benzothiophenes. Its unique structure, characterized by a benzothiophene core and a 3,4-dichloroanilino group, has garnered interest in various fields of biological research, particularly for its potential anticancer and antimicrobial properties.

  • Molecular Formula : C15H9Cl2NOS
  • CAS Number : 339114-93-1
  • Molar Mass : 322.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This compound may exert its effects by:

  • Inhibiting Enzymatic Activity : It can inhibit enzymes involved in cell proliferation, potentially leading to anticancer effects.
  • DNA Binding : Similar compounds have shown DNA-binding capabilities, which may contribute to their antiproliferative activities .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • HeLa Cells : Analogous compounds demonstrated a strong inhibitory effect on HeLa cell proliferation through mechanisms involving DNA interaction and cell cycle perturbation .

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or receptors, potentially inhibiting their function.

Case Studies

Several studies have investigated the biological activities of benzothiophene derivatives, highlighting the potential of similar compounds in therapeutic applications:

  • Study on Benzothieno[3,2-d]-1,2,3-triazines :
    • Investigated the DNA binding capability and antiproliferative activity against HeLa cells.
    • Found that certain derivatives exhibited significant anticancer properties linked to their ability to bind DNA .
  • Tyrosinase Inhibition Studies :
    • Analog compounds were tested for their ability to inhibit mushroom tyrosinase, which is relevant for hyperpigmentation disorders.
    • Some analogs showed potent inhibition compared to standard inhibitors like kojic acid .

Data Tables

PropertyValue
Molecular FormulaC15H9Cl2NOS
CAS Number339114-93-1
Molar Mass322.21 g/mol
Antiproliferative ActivitySignificant against HeLa cells
Tyrosinase InhibitionPotent compared to controls

Q & A

Q. What are the standard synthetic routes for 3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between 3,4-dichloroaniline and activated benzothiophenone derivatives. Electrophilic substitution under basic conditions (e.g., using chloroacetyl chloride) is a common approach . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios to improve yield. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction completion .

Q. Which analytical techniques are most effective for structural characterization of this compound?

X-ray crystallography provides definitive structural confirmation, as demonstrated for analogous benzothiazinones . Complementary methods include:

  • NMR : 1H^1H and 13C^{13}C NMR to verify substituent positions and hydrogen bonding.
  • FT-IR : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s purity, and what thresholds are acceptable for pharmacological studies?

Purity ≥95% is typically required. Methods include:

  • HPLC : Using C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
  • DSC/TGA : To evaluate thermal stability and detect solvates or polymorphs .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Strategies include:

  • Variable-temperature NMR : To probe conformational changes.
  • DFT calculations : Compare experimental and computed chemical shifts/geometries.
  • Multi-technique validation : Pair X-ray data with solid-state NMR or Raman spectroscopy .

Q. What experimental designs are recommended to study the environmental fate of this compound?

Follow frameworks like Project INCHEMBIOL, which integrates:

  • Laboratory studies : Hydrolysis/photolysis kinetics under controlled pH and UV light.
  • Biotic transformations : Microbial degradation assays using soil/water microbiota.
  • Field monitoring : LC-MS/MS quantification in environmental matrices (e.g., sediment, biota) .

Q. How can mechanistic insights into the compound’s bioactivity be gained?

  • Isotopic labeling : Use 14C^{14}C-labeled analogs to track metabolic pathways.
  • Kinetic studies : Measure enzyme inhibition (e.g., cytochrome P450) via fluorometric assays.
  • Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina .

Q. What strategies address discrepancies in toxicity data across in vitro and in vivo models?

  • Dose-response alignment : Normalize exposure levels using physiologically based pharmacokinetic (PBPK) modeling.
  • Omics integration : Transcriptomics/proteomics to identify off-target effects.
  • 3D cell cultures : Improve in vitro predictability by mimicking tissue complexity .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthesis optimizationCondensation reactions, HPLC monitoringSolvent polarity, reaction time
Structural elucidationX-ray crystallography, HRMSCrystallization solvent, ionization mode
Environmental fate analysisLC-MS/MS, microbial assayspH, UV intensity, microbial diversity
Bioactivity mechanismsMolecular docking, isotopic labelingBinding affinity, isotopic purity

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